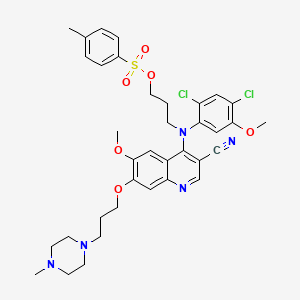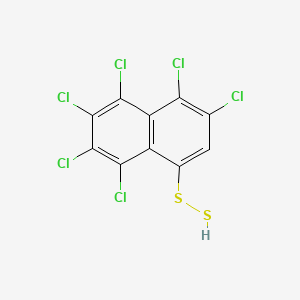
1,2,3,4,5,6-Hexachloro-8-(disulfanyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5,6-Hexachloro-8-(disulfanyl)naphthalene is a chlorinated naphthalene derivative with significant interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of six chlorine atoms and a disulfanyl group attached to the naphthalene ring, making it a highly chlorinated and sulfur-containing aromatic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexachloro-8-(disulfanyl)naphthalene typically involves the chlorination of naphthalene followed by the introduction of the disulfanyl group. One common method involves the bromination of naphthalene to form dibromonaphthalene, which is then subjected to chlorination to obtain hexachloronaphthalene. The disulfanyl group is introduced through a nucleophilic substitution reaction using disulfide reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorine gas and appropriate catalysts to ensure high yield and purity
化学反応の分析
Types of Reactions
1,2,3,4,5,6-Hexachloro-8-(disulfanyl)naphthalene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the disulfanyl group to thiol groups.
Common Reagents and Conditions
Oxidation: DDQ in acetonitrile under photoirradiation conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Grignard reagents in dry ether or organolithium compounds in hexane.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagent used.
科学的研究の応用
1,2,3,4,5,6-Hexachloro-8-(disulfanyl)naphthalene has several scientific research applications:
作用機序
The mechanism of action of 1,2,3,4,5,6-Hexachloro-8-(disulfanyl)naphthalene involves its interaction with biological molecules through its chlorinated and disulfanyl groups. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The chlorinated structure also allows for strong interactions with lipid membranes, potentially affecting membrane integrity and function .
類似化合物との比較
Similar Compounds
1,2,3,4,5,6-Hexachloronaphthalene: Similar in structure but lacks the disulfanyl group, making it less reactive in certain chemical reactions.
2,3-Disulfanyl-1,4-naphthoquinone: Contains disulfanyl groups but differs in the position and number of chlorine atoms, leading to different chemical and biological properties.
Uniqueness
1,2,3,4,5,6-Hexachloro-8-(disulfanyl)naphthalene is unique due to the combination of extensive chlorination and the presence of a disulfanyl group, which imparts distinct reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H2Cl6S2 |
|---|---|
分子量 |
399.0 g/mol |
IUPAC名 |
1,2,3,4,5,6-hexachloro-8-(disulfanyl)naphthalene |
InChI |
InChI=1S/C10H2Cl6S2/c11-2-1-3(18-17)4-5(6(2)12)8(14)10(16)9(15)7(4)13/h1,17H |
InChIキー |
HXDGNADZWUMWGA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(C(=C1Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl)SS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


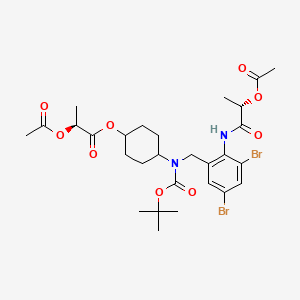
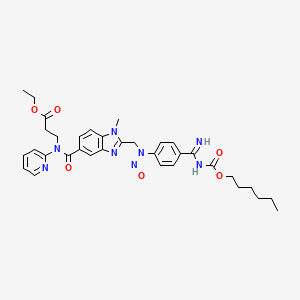
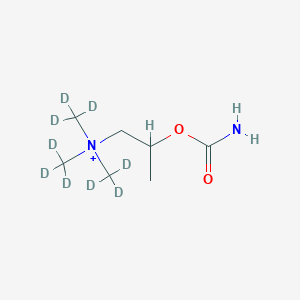
![N-[(2-piperazin-1-ylphenyl)methyl]acetamide](/img/structure/B13851559.png)
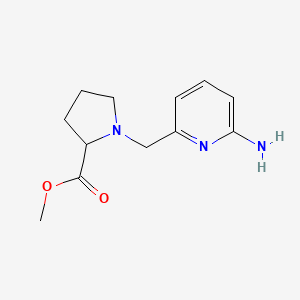
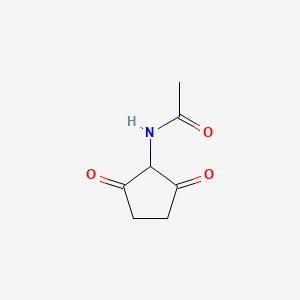
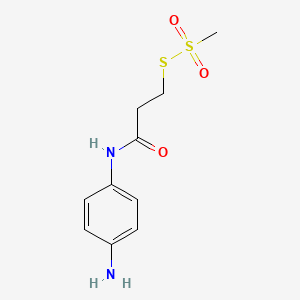
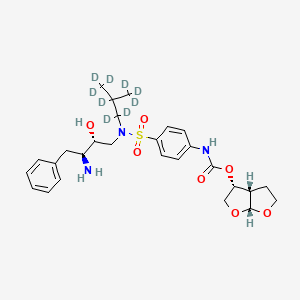
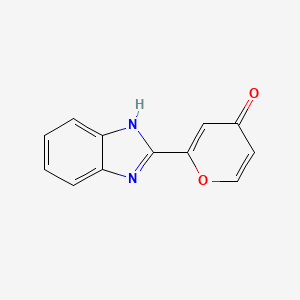
![6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B13851607.png)
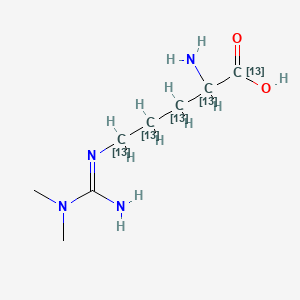
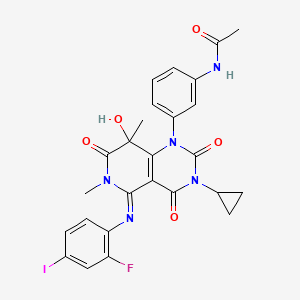
![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)
